molecular formula C11H14ClNO4S B12272835 Methyl 3-(3-Chloropropylsulfonamido)benzoate

Methyl 3-(3-Chloropropylsulfonamido)benzoate

Cat. No.: B12272835
M. Wt: 291.75 g/mol
InChI Key: IMALHOHJIPZRSK-UHFFFAOYSA-N
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Description

Methyl 3-(3-Chloropropylsulfonamido)benzoate is a chemical compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol. It is also known as 3-(3-chloropropylsulfonylamino)benzoic acid methyl ester. This compound is primarily used in research and has various applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Chloropropylsulfonamido)benzoate typically involves the reaction of methyl 3-aminobenzoate with 3-chloropropylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Chloropropylsulfonamido)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups and derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides or thiols.

    Hydrolysis: Formation of 3-(3-chloropropylsulfonamido)benzoic acid.

Scientific Research Applications

Methyl 3-(3-Chloropropylsulfonamido)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Chloropropylsulfonamido)benzoate involves its interaction with biological molecules through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme . This compound may also interact with proteins and other macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-Chloropropylsulfonylamino)benzoate: A closely related compound with similar chemical properties.

    3-(3-Chloropropylsulfonamido)phenylboronic acid: Contains a boronic acid group instead of an ester group.

Uniqueness

Methyl 3-(3-Chloropropylsulfonamido)benzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its sulfonamide group also provides unique biological activity, making it valuable in medicinal chemistry research.

Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

methyl 3-(3-chloropropylsulfonylamino)benzoate

InChI

InChI=1S/C11H14ClNO4S/c1-17-11(14)9-4-2-5-10(8-9)13-18(15,16)7-3-6-12/h2,4-5,8,13H,3,6-7H2,1H3

InChI Key

IMALHOHJIPZRSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)CCCCl

Origin of Product

United States

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